molecular formula C6H10FN3 B2700505 [1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanamine CAS No. 1427012-85-8

[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B2700505
CAS No.: 1427012-85-8
M. Wt: 143.165
InChI Key: WULTURUTIQJKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine is a pyrazole-derived compound featuring a 2-fluoroethyl substituent at the 1-position of the pyrazole ring and a methanamine group at the 4-position. Pyrazole derivatives are widely studied for their versatility in medicinal chemistry, particularly as ligands for receptors or enzyme inhibitors.

Properties

IUPAC Name

[1-(2-fluoroethyl)pyrazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN3/c7-1-2-10-5-6(3-8)4-9-10/h4-5H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULTURUTIQJKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCF)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanamine typically involves the reaction of 2-fluoroethylamine with pyrazole-4-carboxaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: [1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that [1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanamine exhibits antiproliferative effects against various cancer cell lines. In vitro studies have shown IC50 values ranging from 0.127 to 0.560 µM, suggesting its potential as a therapeutic agent in cancer treatment. The compound has been identified as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation and is a target in cancer therapy .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it valuable in biochemical research. It has demonstrated potential as an enzyme inhibitor, which can be critical for developing treatments for diseases where enzyme activity is dysregulated .

Chemical Biology

In chemical biology, this compound serves as a probe for studying biochemical pathways and molecular interactions. Its unique structure allows researchers to explore complex biological systems and understand the mechanisms of action of various biological compounds.

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

  • Binding Affinity : The fluoroethyl group enhances the compound's binding affinity to target proteins, while the pyrazole ring facilitates hydrogen bonding and π-π interactions.
  • Potential Therapeutic Effects : Studies using computational methods like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit various biological activities based on its structural similarities to known bioactive compounds .

Case Study 1: Anticancer Activity

A series of studies focused on the anticancer properties of this compound revealed that it effectively inhibits cell proliferation in several cancer cell lines, including breast and colon cancer models. The mechanism involves disruption of cell cycle progression through CDK inhibition, leading to increased apoptosis in treated cells.

Case Study 2: Enzyme Inhibition

In another study, this compound was tested as an inhibitor of specific kinases involved in signaling pathways associated with cancer progression. The results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of [1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-based methanamines, which differ in substituents on the pyrazole ring and the amine side chain. Below is a comparative analysis of structurally related analogs:

Table 1: Structural Comparison of Pyrazole Methanamine Derivatives

Compound Name Substituents on Pyrazole Molecular Formula Key Features References
[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine 1-(2-Fluoroethyl), 4-(methanamine) C₆H₁₁FN₃ (inferred) Fluorine enhances metabolic stability
1-[3-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine 3-(4-Methoxyphenyl), 4-(methanamine) C₁₁H₁₃N₃O Aryl group improves π-π interactions
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine 1-Methyl, 4-(trifluoromethyl) C₆H₈F₃N₃ CF₃ group increases hydrophobicity
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine 1-(3-Methoxyphenyl), N-methyl C₁₂H₁₅N₃O Methylamine reduces polarity
1-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine Difluoroethyl, dimethylpyrazole C₁₂H₁₈F₂N₅ Bifunctional ligand design

Key Observations:

Substituent Effects on Lipophilicity Fluorinated derivatives (e.g., 2-fluoroethyl, trifluoromethyl) exhibit higher logP values compared to non-fluorinated analogs, favoring blood-brain barrier penetration . Aryl substituents like 4-methoxyphenyl (C₁₁H₁₃N₃O) enhance binding to aromatic residues in enzyme active sites .

Synthetic Routes

  • Pyrazole methanamines are typically synthesized via nucleophilic substitution or coupling reactions. For example, describes coupling intermediates like 1-(1H-imidazol-2-yl)methanamine with carboxylic acids using carbodiimide reagents . The target compound may follow similar protocols, substituting 2-fluoroethylpyrazole precursors.

Physicochemical Properties

  • Molecular weights range from 217.27 g/mol (C₁₁H₁₃N₃O) to 305.76 g/mol (C₁₂H₁₈ClF₂N₅), with fluorine and aryl groups contributing to higher mass .

Biological Activity

[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 2-fluoroethyl group and a methanamine moiety. The presence of the fluorine atom enhances the compound's lipophilicity and may improve its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoroethyl group likely enhances binding through hydrophobic interactions, while the pyrazole ring can engage in hydrogen bonding and π-π stacking interactions with target proteins, modulating their activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Enzyme Inhibition : Potential as an inhibitor for specific kinases.
  • Receptor Binding : Possible interactions with neurotransmitter receptors.
  • Anticancer Properties : Preliminary studies suggest efficacy against certain cancer cell lines.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of pyrazole derivatives, including this compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific kinases involved in cancer pathways
Anticancer ActivityDemonstrated cytotoxic effects on HeLa and HepG2 cancer cell lines
Receptor InteractionPotential ligand for muscarinic acetylcholine receptors
Antimicrobial EffectsExhibited activity against various bacterial strains

Anticancer Activity

In vitro studies have shown that this compound possesses significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer types, including cervical and liver cancers. The mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly at the G2/M phase .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an inhibitor of p38 MAP kinase, a target in inflammatory diseases and cancer. Structure-activity relationship (SAR) studies indicate that modifications to the pyrazole scaffold can enhance inhibitory potency, suggesting avenues for further optimization .

Computational Predictions

Computational methods such as the Prediction of Activity Spectra for Substances (PASS) program have been employed to predict the biological activity of this compound. These analyses suggest potential applications in anti-inflammatory and anticancer therapies based on structural similarities with known active compounds.

Q & A

Q. What are the common synthetic routes for [1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanamine, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the fluoroethyl group can be introduced via alkylation of the pyrazole nitrogen using 2-fluoroethyl halides under basic conditions. Key intermediates, such as 1H-pyrazol-4-ylmethanamine derivatives, are often purified via column chromatography and confirmed using 1H^1H-NMR and 13C^{13}C-NMR (400–500 MHz in CDCl3_3) to verify regioselectivity and substituent positions . Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products like N-alkylation isomers .

Q. How is the structural confirmation of this compound performed?

Structural confirmation relies on spectral

  • 1H^1H-NMR : Peaks for the fluoroethyl group (δ ~4.5–4.7 ppm for -CH2_2F, splitting due to coupling with fluorine) and pyrazole protons (δ ~7.5–8.5 ppm).
  • Mass spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H+^+] expected at m/z 184.08).
  • Elemental analysis : To validate purity (>95%) and stoichiometry .

Q. What are the solubility and stability considerations for this compound in biological assays?

The compound is moderately polar due to the amine and fluoroethyl groups. Solubility in aqueous buffers (e.g., PBS) can be enhanced using DMSO (<1% v/v). Stability studies (e.g., HPLC monitoring over 24 hours at 37°C) are recommended to assess degradation under physiological conditions .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence PI3Kγ inhibitory activity?

Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., fluoroethyl) at the 1-position enhance binding to PI3Kγ’s ATP pocket by reducing steric hindrance. In contrast, bulky substituents at the 3- or 5-positions decrease activity. Enzyme assays (IC50_{50} values) and molecular docking simulations are used to validate these effects .

Q. What strategies resolve contradictions between in vitro enzyme inhibition and cellular activity data?

Discrepancies often arise from off-target effects or poor cellular permeability. Methodological approaches include:

  • Cellular thermal shift assays (CETSA) : Confirm target engagement in cells.
  • Metabolic stability assays : Evaluate compound degradation in hepatocyte models.
  • Permeability testing : Use Caco-2 monolayers or PAMPA to assess passive diffusion .

Q. How can computational modeling optimize the compound’s selectivity for kinase targets?

Molecular dynamics simulations and free-energy perturbation (FEP) calculations predict interactions with kinases like PI3Kγ versus off-targets (e.g., PI3Kδ). Key parameters include hydrogen bonding with Val882 and hydrophobic interactions with Tyr867. Experimental validation via kinase profiling panels (e.g., 50-kinase screens) is essential .

Q. What analytical methods are suitable for quantifying trace impurities in synthesized batches?

High-resolution LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in H2 _2O/acetonitrile) identifies impurities (e.g., unreacted intermediates, dehalogenated byproducts). Limits of detection (LOD < 0.1%) are established using spiked calibration curves .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity results across replicate studies?

  • Source identification : Check batch purity (HPLC), storage conditions (e.g., moisture sensitivity), and assay variability (e.g., cell passage number).
  • Orthogonal assays : Confirm activity using both enzymatic (e.g., ADP-Glo™) and cell-based (e.g., Western blot for p-AKT) methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.